molecular formula C9H10BF3O3 B1591756 3-Isopropoxy-2,4,6-trifluorophenylboronic acid CAS No. 871125-73-4

3-Isopropoxy-2,4,6-trifluorophenylboronic acid

Cat. No.: B1591756
CAS No.: 871125-73-4
M. Wt: 233.98 g/mol
InChI Key: ROCZYUISNXPFSX-UHFFFAOYSA-N
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Description

3-Isopropoxy-2,4,6-trifluorophenylboronic acid is a boronic acid derivative characterized by its unique structure, which includes a trifluorophenyl group and an isopropoxy group attached to a boronic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-2,4,6-trifluorophenylboronic acid typically involves the reaction of 2,4,6-trifluorophenol with isopropyl boronic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium or nickel, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-2,4,6-trifluorophenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding hydroxyl groups or other reduced derivatives.

  • Substitution: Formation of substituted phenylboronic acids or other derivatives.

Scientific Research Applications

3-Isopropoxy-2,4,6-trifluorophenylboronic acid has found applications in various scientific research areas:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Industry: It is utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 3-Isopropoxy-2,4,6-trifluorophenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, which is crucial in its biological and chemical activities. The trifluorophenyl group enhances the compound's stability and reactivity.

Comparison with Similar Compounds

3-Isopropoxy-2,4,6-trifluorophenylboronic acid is unique due to its specific structural features, which differentiate it from other boronic acids. Similar compounds include:

  • Phenylboronic acid: Lacks the trifluorophenyl and isopropoxy groups.

  • 2,4,6-Trifluorophenylboronic acid: Lacks the isopropoxy group.

  • 3-Isopropoxyphenylboronic acid: Lacks the trifluorophenyl group.

These structural differences contribute to the distinct reactivity and applications of this compound compared to its analogs.

Properties

IUPAC Name

(2,4,6-trifluoro-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O3/c1-4(2)16-9-6(12)3-5(11)7(8(9)13)10(14)15/h3-4,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCZYUISNXPFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584716
Record name {2,4,6-Trifluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-73-4
Record name {2,4,6-Trifluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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